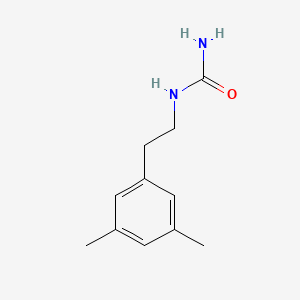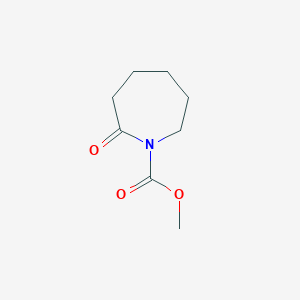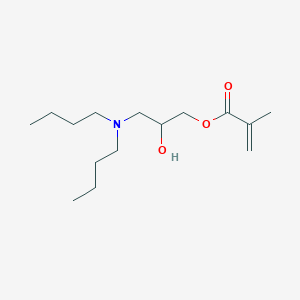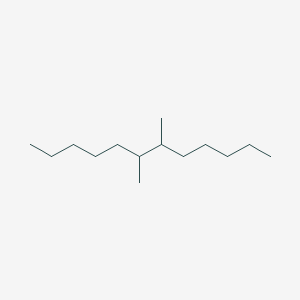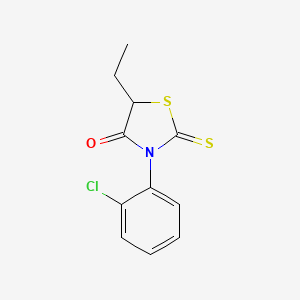
3-(o-Chlorophenyl)-5-ethylrhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(o-Chlorophenyl)-5-ethylrhodanine: is an organic compound that belongs to the rhodanine family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Chlorophenyl)-5-ethylrhodanine typically involves the reaction of o-chlorophenylthiourea with ethyl bromoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the rhodanine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 3-(o-Chlorophenyl)-5-ethylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(o-Chlorophenyl)-5-ethylrhodanine is used as a building block in organic synthesis.
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound has been explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for developing new therapeutic agents .
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the production of polymers and other industrial materials .
作用機序
The mechanism of action of 3-(o-Chlorophenyl)-5-ethylrhodanine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt metabolic pathways. The o-chlorophenyl group enhances its binding affinity to certain biological targets, making it effective in inhibiting enzyme activity .
類似化合物との比較
- 3-(o-Chlorophenyl)-5-methylrhodanine
- 3-(p-Chlorophenyl)-5-ethylrhodanine
- 3-(o-Bromophenyl)-5-ethylrhodanine
Comparison: 3-(o-Chlorophenyl)-5-ethylrhodanine is unique due to the presence of the o-chlorophenyl group, which enhances its chemical reactivity and biological activity compared to its analogs. The ethyl group at the 5-position also contributes to its distinct properties, making it more lipophilic and potentially increasing its bioavailability .
特性
CAS番号 |
23522-49-8 |
|---|---|
分子式 |
C11H10ClNOS2 |
分子量 |
271.8 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10ClNOS2/c1-2-9-10(14)13(11(15)16-9)8-6-4-3-5-7(8)12/h3-6,9H,2H2,1H3 |
InChIキー |
LZAUBUPIIYXBGV-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)N(C(=S)S1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


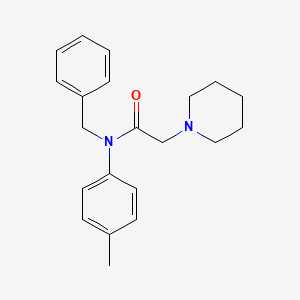
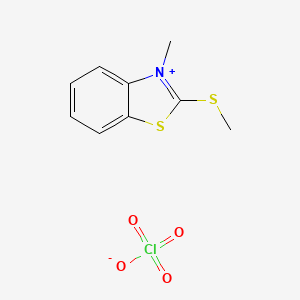
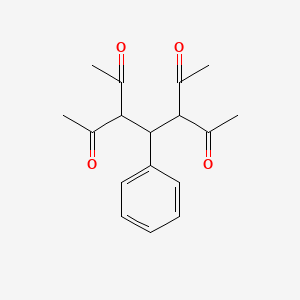


![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
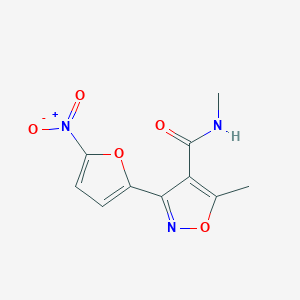
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
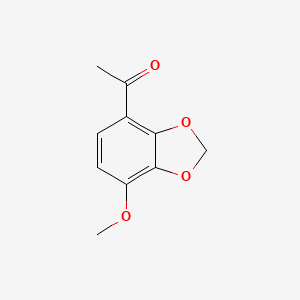
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
